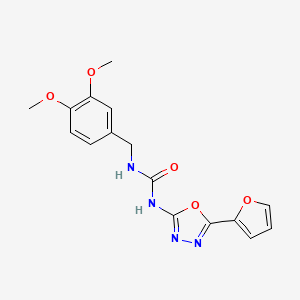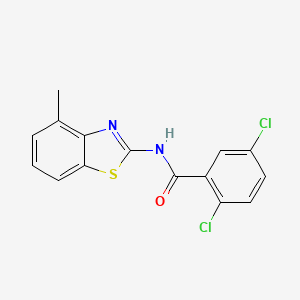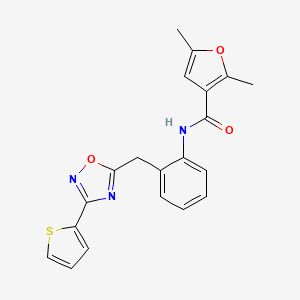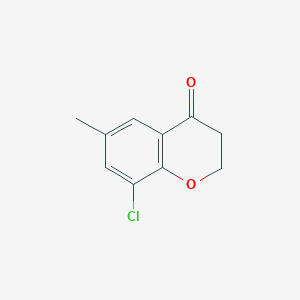![molecular formula C17H12BrClN4OS2 B2485203 5-bromo-2-chloro-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide CAS No. 941900-99-8](/img/structure/B2485203.png)
5-bromo-2-chloro-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound of interest belongs to a class of chemicals that exhibit unique properties due to their heterocyclic structure, combining elements like sulfur, nitrogen, and halogens. Such compounds are often studied for their potential applications in various fields of chemistry and materials science, excluding direct drug use and dosage discussions.
Synthesis Analysis
The synthesis of similar complex molecules often involves multi-step reactions, including cyclization, halogenation, and condensation reactions. For instance, Sarhan et al. (2008) detailed the synthesis of triazole and thiazole heterocycles, starting from basic thiols and halides, underlining the complexity and efficiency of synthesizing such structures (Sarhan, Elsherif, Mahmoud, & Habib, 2008).
Molecular Structure Analysis
The molecular structure of heterocyclic compounds is often confirmed using spectral analysis and X-ray diffraction studies. Sharma et al. (2016) utilized X-ray diffraction to establish the structure of a similar benzamide derivative, highlighting the importance of such techniques in understanding the spatial arrangement of atoms within these molecules (Sharma, Subbulakshmi, Narayana, Sarojini, & Kant, 2016).
Applications De Recherche Scientifique
Synthesis and Characterization
- The compound under discussion is related to a class of chemicals that are synthesized through various organic reactions. For instance, one study detailed the synthesis of novel thiazolo[3,2-b][1,2,4]triazoles and their characterization, highlighting the complex chemistry involved in creating such compounds (Kariuki et al., 2022).
Antiproliferative Activity
- Some derivatives of thiazolo[3,2-b][1,2,4]triazoles have been investigated for their antiproliferative activity. This research area explores the potential of these compounds in inhibiting the growth of cancer cells, making them a point of interest in oncological studies (Narayana et al., 2010).
Anticonvulsant Activity
- The anticonvulsant activity of similar compounds has also been a subject of study. This involves assessing the effectiveness of these compounds in preventing or reducing the severity of seizures, suggesting their potential use in treating epilepsy or related neurological disorders (Vijaya Raj & Narayana, 2006).
Green Synthesis
- Environmentally friendly synthesis methods for such compounds are also being explored. Green synthesis approaches aim to reduce the environmental impact of chemical production, making these compounds more sustainable and eco-friendly (Kumar & Sharma, 2017).
Antibacterial and Anti-Inflammatory Activities
- Research has also been conducted on the antibacterial and anti-inflammatory activities of thiazolo[3,2-b][1,2,4]triazole derivatives. These studies are crucial for developing new medications to combat bacterial infections and treat inflammatory conditions (Lahsasni et al., 2018).
Diuretic Activity
- Another area of interest is the investigation of the diuretic activity of 1,2,4-triazole derivatives, which may have potential applications in treating conditions related to fluid retention (Pruglo et al., 2015).
Antifungal Agents
- The development of antifungal agents is also a significant application, with studies focusing on the synthesis of new compounds that show potential in combating fungal infections (Narayana et al., 2004).
Propriétés
IUPAC Name |
5-bromo-2-chloro-N-[2-(2-thiophen-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrClN4OS2/c18-10-3-4-13(19)12(8-10)16(24)20-6-5-11-9-26-17-21-15(22-23(11)17)14-2-1-7-25-14/h1-4,7-9H,5-6H2,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDKOIOIHFALFQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C4=C(C=CC(=C4)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrClN4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-2-chloro-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,7-dimethyl-3-(3-phenylpropyl)-9-(o-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2485121.png)
![3-[3-(4-ethylphenyl)-7-oxoisoxazolo[4,5-d]pyrimidin-6(7H)-yl]-N-(3-methylbenzyl)propanamide](/img/structure/B2485122.png)
![6-(m-Tolylsulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B2485125.png)


![N-[4-(4-methylpiperazin-1-yl)phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B2485128.png)
![5-(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B2485133.png)
![3-oxo-2-(m-tolyl)-N-(3-(trifluoromethyl)phenyl)-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide](/img/structure/B2485135.png)

![N-(5-chloro-2-methoxyphenyl)-1-[(2-chlorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2485137.png)
![Ethyl 4-[(4-butylphenyl)carbamoyl]piperazine-1-carboxylate](/img/structure/B2485139.png)

